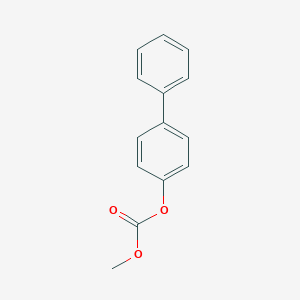

4-Biphenylyl methyl carbonate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl (4-phenylphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANTWTKWHLPURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Catalytic Pathways

Mechanisms of Carbonate Formation through CO2 Fixation and Subsequent Alkylation

The formation of organic carbonates, such as 4-Biphenylyl methyl carbonate, can be achieved through the chemical fixation of carbon dioxide (CO2) followed by an alkylation step. epa.govmdpi.com This process is a cornerstone of green chemistry, utilizing CO2 as a renewable C1 building block. acs.orgresearchgate.netrsc.org

One notable method involves the use of carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between an alcohol and CO2 under mild conditions. epa.gov The initial step is the addition of the alcohol to the carbodiimide, forming an O-alkyl isourea intermediate. epa.gov In the presence of CO2, this intermediate reacts to form the desired dialkyl or aryl-alkyl carbonate and urea. epa.gov A variation of this is the "leaving group" strategy, where a hemi-carbonate ion, formed from CO2 fixation onto a diol, undergoes intramolecular transcarbonation after alkylation. mdpi.com

The direct synthesis of carbonates from alcohols and CO2 is often thermodynamically challenging. mdpi.comacs.org To overcome this, various strategies have been developed. For instance, the use of dehydrating agents can shift the reaction equilibrium, improving the yield of dimethyl carbonate (DMC) from methanol (B129727) and CO2. acs.org Another approach involves the reaction of CO2 with epoxides to form cyclic carbonates, which can then be used in further reactions. researchgate.netwhiterose.ac.ukresearchgate.net The mechanism for this cycloaddition often involves a catalyst that activates the epoxide, followed by ring-opening and CO2 insertion. whiterose.ac.uk

Heterogeneous catalysts, such as solid acid-base catalysts like zirconia, also play a significant role in carbonate synthesis. acs.org The mechanism on zirconia involves the dissociative adsorption of the alcohol to form a methoxide (B1231860) species, followed by CO2 insertion to create a monomethyl carbonate intermediate. acs.org A subsequent methyl group transfer from another alcohol molecule yields the final carbonate product. acs.org

Role of Transient Intermediates in Metal-Catalyzed Coupling Reactions (e.g., π-allylpalladium complexes)

Metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, and they often proceed through transient intermediates. google.comeie.gr In the context of biphenyl (B1667301) systems, palladium-catalyzed reactions are of particular importance. nih.gov

A key class of transient intermediates is the π-allylpalladium complex. These complexes are highly active and can be stable to air and moisture at ambient temperatures, making them effective precatalysts for various coupling reactions. google.comacs.org They are typically formed from the reaction of a palladium precursor with an allyl-containing compound. beilstein-journals.org The activation of these precatalysts, often with a base, generates the active "L-Pd(0)" species, which is crucial for the catalytic cycle. acs.org

The structure of the phosphine (B1218219) ligands used in these complexes significantly influences their reactivity. Bulky biaryl phosphine ligands are known to facilitate the formation of coordinatively unsaturated Pd(0) species, which enhances the rates of oxidative addition and reductive elimination steps in the catalytic cycle. researchgate.netnih.gov

In iron-catalyzed cross-coupling reactions for biphenyl synthesis, transient iron(II) intermediates, such as phenylated iron(II) species, have been identified. acs.org These intermediates are key to the formation of radicals required for the catalytic cycle to proceed. acs.org The concentration of these intermediates can be controlled to minimize the formation of side products like biphenyl. acs.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide to form an organopalladium(II) complex. nih.govrsc.org

Transmetalation: The organopalladium(II) complex reacts with an organoboron compound (in the case of Suzuki coupling) to form a new diorganopalladium(II) complex. nih.govrsc.org

Reductive Elimination: This final step involves the formation of the new C-C bond of the biphenyl product and the regeneration of the Pd(0) catalyst. nih.govrsc.org

Detailed Analysis of Nucleophilic and Electrophilic Reaction Mechanisms within Biphenyl Carbonate Systems

The reactivity of biphenyl carbonate systems is governed by the principles of nucleophilic and electrophilic interactions. britannica.comlibretexts.org Biphenyl itself undergoes electrophilic aromatic substitution reactions, similar to benzene (B151609). rsc.orgyoutube.com The presence of the carbonate group introduces additional reactive sites.

Electrophilic Reactions: The benzene rings of the biphenyl moiety are susceptible to attack by electrophiles. rsc.org The position of the substitution (ortho, meta, or para) is influenced by the directing effects of the substituents on the rings. In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich pi system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com The reaction is completed by the loss of a proton to restore aromaticity.

Nucleophilic Reactions: The carbonyl carbon of the carbonate group is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. libretexts.org Nucleophilic attack on this carbon can lead to the cleavage of the carbonate ester bond. The nature of the nucleophile and the reaction conditions will determine the products of such a reaction. Common nucleophiles include alkoxides, amines, and water. libretexts.org

In the context of biphenyl systems, the interplay between the aromatic rings and the carbonate functionality can lead to complex reaction pathways. For example, a nucleophile could potentially attack the carbonyl carbon, or an electrophile could attack the aromatic rings. The specific outcome will depend on the relative reactivity of these sites under the given reaction conditions.

The mechanism of nucleophilic substitution at a saturated carbon atom, which is relevant to the alkyl part of the methyl carbonate, can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway. The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. britannica.com

Investigation of Thermolysis Mechanisms of Related Biphenyl Ammonium (B1175870) Carbonates

The thermal decomposition (thermolysis) of ammonium carbonates provides insights into the stability and reaction pathways of related compounds. The thermolysis of solid ammonium carbonate is a process that has been studied using techniques like thermogravimetric analysis (TGA). d-nb.info

Upon heating, ammonium carbonate decomposes into ammonia, carbon dioxide, and water. d-nb.info The reaction proceeds through an initial conversion to ammonium bicarbonate, which then further decomposes. d-nb.info The activation energy for the thermal dissociation of ammonium carbonate has been determined to be around 77.39 kJ/mol. d-nb.info

Studies on the thermolysis of other related salts, such as cyclic iminium salts, also provide valuable mechanistic information. researchgate.net The stability of quaternary ammonium groups, which are structurally related to the ammonium cation, is known to be dependent on factors like steric hindrance and ring strain, with N-alicyclic quaternary ammonium cations showing higher alkaline stability. mdpi.com

Computational Modeling for Mechanistic Insights and Pathway Analysis

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting reaction pathways in complex chemical systems. acs.orgnih.gov It allows for the calculation of energies of intermediates and transition states, providing a detailed picture of the reaction energy profile. epa.govacs.org

In the context of carbonate formation, DFT calculations have been used to:

Elucidate the mechanism of carbonate formation from alcohols and CO2 promoted by carbodiimides. These studies have helped to identify intermediates and estimate the kinetic barriers for each step of the reaction, showing good agreement with experimental results. epa.govresearchgate.net

Investigate the synthesis of dimethyl carbonate (DMC). Computational studies have explored the reaction mechanism of DMC synthesis from methyl carbamate (B1207046) and methanol, both with and without catalysts, and have considered the effects of solvents. researchgate.net They have also been used to understand the role of catalysts in the direct synthesis of DMC from methanol and CO2. acs.org

For metal-catalyzed coupling reactions, computational modeling has provided insights into:

The aminolysis of cyclic carbonates. Comprehensive computational studies have been conducted to understand the higher reactivity of larger ring-sized cyclic carbonates. rsc.org

Furthermore, computational models have been developed to simulate complex biological and chemical processes involving charged solutes and chemical reactions, which can be applied to understand the behavior of charged species in biphenyl carbonate systems. nih.gov These models can account for the coupling of mechanics and chemistry, which is crucial for understanding processes like tissue growth and remodeling. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Biphenylyl Methyl Carbonate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of 4-biphenylyl methyl carbonate, distinct signals corresponding to the different types of protons are expected. The methyl group (-OCH₃) of the carbonate moiety typically appears as a sharp singlet, as it has no adjacent protons to couple with. This signal is anticipated in the range of 3.8–3.9 ppm.

The nine aromatic protons of the biphenyl (B1667301) group produce a more complex pattern in the downfield region of the spectrum, generally between 7.2 and 7.8 ppm. These protons are not chemically equivalent and will exhibit spin-spin coupling, leading to a series of multiplets. The protons on the phenyl ring bearing the carbonate group are influenced by its electron-withdrawing nature, while the protons on the terminal phenyl ring show patterns typical of a monosubstituted benzene (B151609) ring. For instance, in related biphenyl derivatives, the aromatic protons present as complex multiplets, making definitive assignment challenging without advanced techniques. nih.govresearchgate.nettandfonline.com The integration of these signals would confirm the ratio of methyl protons to aromatic protons as 3:9. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 4-Biphenylyl Methyl Carbonate

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-OCH₃) | 3.8 - 3.9 | Singlet (s) |

Note: Data are estimated based on typical values for similar functional groups and biphenyl analogs.

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-biphenylyl methyl carbonate, a specific number of signals is expected, corresponding to each unique carbon atom. The carbonyl carbon (C=O) of the carbonate group is characteristically found far downfield, typically in the range of 154–156 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. researchgate.net The methyl carbon (-OCH₃) signal is expected to appear around 55 ppm.

The biphenyl moiety will display a set of signals in the aromatic region (approximately 120–151 ppm). Due to symmetry, the unsubstituted phenyl ring will show four signals (two for the protonated carbons and two for the quaternary carbons). The substituted ring will also show four distinct signals. The carbon atom directly bonded to the carbonate oxygen (C-O) is expected to be shifted downfield to around 151 ppm, while the other carbons of the biphenyl system will resonate at positions influenced by their electronic environment. researchgate.netoup.comlibretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-Biphenylyl Methyl Carbonate

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 154 - 156 |

| Methyl Carbon (-OCH₃) | ~55 |

| Aromatic Carbon (C-O) | ~151 |

Note: Data are estimated based on typical values for phenyl carbonates and biphenyl analogs. rsc.orgyoutube.comchemicalbook.com

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment, especially for molecules with complex spin systems like 4-biphenylyl methyl carbonate.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in tracing the connectivity of the protons within each phenyl ring of the biphenyl system. Off-diagonal cross-peaks would connect adjacent aromatic protons, helping to assign the complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. It would also confirm the assignment of the methyl proton signal to the methyl carbon signal.

Together, these 2D NMR techniques provide a detailed and verified map of the molecular structure, leaving no ambiguity in the assignment of atoms and their bonding arrangement. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic nature of the molecule.

The IR spectrum of 4-biphenylyl methyl carbonate is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the carbonate group. This band is typically observed in the region of 1750–1780 cm⁻¹. scispace.comacs.org The exact position can be influenced by the electronic effects of the attached biphenyl group.

Other significant absorptions include the C-O stretching vibrations of the carbonate ester, which appear as two distinct bands, often between 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch). The aromatic nature of the biphenyl moiety is confirmed by the presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450–1600 cm⁻¹ region. acs.orgresearchgate.net

Table 3: Predicted IR Absorption Bands for 4-Biphenylyl Methyl Carbonate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2980 | Weak |

| Carbonyl (C=O) Stretch | 1750 - 1780 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Asymmetric C-O Stretch | 1200 - 1300 | Strong |

Note: Data are estimated based on typical values for aromatic carbonates and biphenyl analogs.

The UV-Vis spectrum of 4-biphenylyl methyl carbonate is primarily determined by the electronic transitions within the biphenyl chromophore. The biphenyl system contains an extended π-conjugated system, which gives rise to strong absorptions in the ultraviolet region.

Analogous compounds like 4-methylbiphenyl (B165694) exhibit a strong absorption maximum (λmax) around 253 nm. spectrabase.com This absorption is attributed to a high-energy π → π* electronic transition within the conjugated system of the two phenyl rings. The presence of the methyl carbonate group, being an auxochrome, may cause a slight shift (either bathochromic or hypsochromic) in the absorption maximum and influence its intensity. A detailed analysis, often supported by computational studies, can further elucidate the nature of the molecular orbitals involved in these electronic transitions. scispace.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. In the analysis of 4-biphenylyl methyl carbonate, electron impact (EI) ionization is commonly employed. This high-energy process not only generates a molecular ion (M•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the parent molecule, but also induces extensive fragmentation, providing a unique fingerprint of the compound's structure.

The fragmentation of organic carbonates, particularly aryl carbonates, has been a subject of study, revealing characteristic cleavage pathways. nih.govacs.org For 4-biphenylyl methyl carbonate, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₁₄H₁₂O₃. The fragmentation pattern is dictated by the relative strengths of the bonds within the molecule and the stability of the resulting fragments. marquette.edu The primary fragmentation pathways for aryl methyl carbonates involve cleavages at the carbonate moiety. libretexts.orgacs.org

Key fragmentation processes anticipated for 4-biphenylyl methyl carbonate include:

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the O-CH₃ bond would lead to the formation of a biphenylyl formyl cation.

Loss of the methoxycarbonyl radical (•COOCH₃): This involves the cleavage of the aryl-oxygen bond, resulting in a biphenyl radical cation.

Decarboxylation: Loss of a carbon dioxide molecule is a common fragmentation pathway for carbonate-containing compounds. marquette.edu

Formation of the biphenyl cation: Subsequent fragmentations can lead to the stable biphenyl cation.

Studies on related methyl carbonate structures, such as those found in lithium-ion battery electrolytes, have identified characteristic fragment ions. For instance, fragments with m/z 77.0233 (C₂H₅O₃) are markers for methyl carbonate substructures, arising from specific rearrangements and cleavages. thermofisher.comnih.gov While direct application to the aryl structure of 4-biphenylyl methyl carbonate differs, the underlying principles of carbonate fragmentation remain relevant. researchgate.net

Table 1: Predicted Mass Spectrometry Fragments for 4-Biphenylyl Methyl Carbonate

| Fragment Ion Structure | Chemical Formula | Predicted m/z | Fragmentation Pathway |

| [C₁₄H₁₂O₃]•+ | C₁₄H₁₂O₃ | 228.08 | Molecular Ion |

| [C₁₃H₉O₂]+ | C₁₃H₉O₂ | 197.06 | Loss of •OCH₃ |

| [C₁₂H₉]+ | C₁₂H₉ | 153.07 | Loss of •O(CO)OCH₃ |

| [C₁₃H₁₂O]•+ | C₁₃H₁₂O | 184.09 | Loss of CO₂ |

| [C₁₂H₁₀]•+ | C₁₂H₁₀ | 154.08 | Biphenyl radical cation |

Note: The m/z values are nominal masses. Precise values are determined by HRMS.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to a very high degree of accuracy (typically <5 ppm). nih.govnih.gov This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

For 4-biphenylyl methyl carbonate, the theoretical exact mass of the molecular ion [M+H]⁺ (C₁₄H₁₃O₃⁺) can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow mass tolerance window provides definitive evidence for the molecular formula C₁₄H₁₂O₃. This capability is crucial for distinguishing it from potential isomers or impurities. srce.hr

Furthermore, HRMS is applied to the fragment ions observed in the MS/MS spectrum. srce.hr Determining the precise mass of each fragment allows for the confident assignment of its elemental composition, which in turn solidifies the interpretation of the fragmentation pathways. nih.govscispace.com This level of detail is essential for the structural elucidation of novel compounds or for impurity profiling in a chemical synthesis process. srce.hr For example, the high resolving power of Orbitrap MS has been demonstrated to effectively identify different carbonate species and their fragments in complex mixtures, achieving mass accuracies of less than 0.5 ppm. nih.gov

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

X-ray Diffraction (XRD) on crystalline solids provides unparalleled insight into the three-dimensional arrangement of atoms and molecules. uhu-ciqso.es For compounds like 4-biphenylyl methyl carbonate, XRD is the definitive method for determining its solid-state molecular structure, conformation, and the manner in which the molecules pack to form a crystal lattice. nih.gov The analysis of biphenyl derivatives, in particular, relies heavily on XRD to characterize the torsional or dihedral angle between the two phenyl rings, a key conformational feature that influences the molecule's electronic and physical properties. rsc.orguky.eduresearchgate.net

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. uhu-ciqso.esuni-giessen.de By diffracting X-rays off a single, high-quality crystal, a complete and highly precise model of the molecule's structure as it exists in the crystal can be generated.

For 4-biphenylyl methyl carbonate, an SC-XRD analysis would yield:

Precise Bond Parameters: Accurate measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The definitive conformation of the molecule in the solid state. This includes the dihedral angle between the two phenyl rings and the orientation of the methyl carbonate substituent relative to the biphenyl core. The planarity of the carbonate group and its torsion angles with respect to the phenyl ring would be established.

Absolute Configuration: For chiral molecules that crystallize in non-centrosymmetric space groups, SC-XRD can determine the absolute configuration (R/S). While 4-biphenylyl methyl carbonate itself is not chiral, this technique is crucial for chiral analogs.

The data obtained from SC-XRD allows for a detailed comparison between the experimental solid-state structure and theoretical structures predicted by computational methods. researchgate.net

Table 2: Representative Crystallographic Data for a Biphenyl Derivative

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Z | Number of molecules per unit cell. | e.g., 4 |

| Dihedral Angle | Torsion angle between the two phenyl rings. | Typically 30-50° for non-ortho-substituted biphenyls. uky.eduresearchgate.net |

| Hydrogen Bonds | Presence and geometry of H-bonds. | e.g., C-H···O interactions |

| π-π Interactions | Stacking of aromatic rings. | e.g., Centroid-centroid distance, slip angle |

Note: This table provides an example of the type of data obtained from an SC-XRD experiment on a related biphenyl compound.

Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules are arranged in the crystal lattice, a concept known as crystal packing. nih.gov This packing is governed by a network of non-covalent intermolecular interactions. mdpi.comscirp.org The analysis of these interactions is critical for understanding a material's physical properties, such as melting point, solubility, and mechanical stability. nih.gov

For 4-biphenylyl methyl carbonate, several types of intermolecular interactions would be expected to influence its crystal packing:

π-π Stacking: The aromatic biphenyl systems are likely to engage in π-π stacking interactions with neighboring molecules. researchgate.net The geometry of this stacking (e.g., face-to-face, offset) would be determined from the crystal structure.

C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic rings can interact with the π-electron clouds of adjacent biphenyl systems.

C-H···O Hydrogen Bonds: The oxygen atoms of the carbonate group can act as hydrogen bond acceptors, forming weak C-H···O hydrogen bonds with C-H donors from neighboring molecules. researchgate.net These interactions, though weak, can collectively play a significant role in stabilizing the crystal structure. nih.govresearchgate.net

These interactions guide the formation of specific supramolecular motifs, such as chains or sheets, which then assemble to form the final three-dimensional crystal architecture. researchgate.net Hirshfeld surface analysis is a powerful computational tool often used in conjunction with XRD data to visualize and quantify these diverse intermolecular contacts. scirp.orgnih.gov

Computational Chemistry and Theoretical Investigations of Biphenyl Carbonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. walisongo.ac.id It is particularly effective for systems composed of main group elements. walisongo.ac.id DFT calculations are instrumental in predicting the electronic structure and reactivity of molecules like 4-biphenylyl methyl carbonate. These calculations help in understanding the fundamental aspects of the molecule's behavior.

Geometry Optimization and Conformational Energy Minimization

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For flexible molecules like 4-biphenylyl methyl carbonate, which can exist in various spatial arrangements or conformations, a conformational search is often performed to identify the most stable conformer. mdpi.comconflex.net

Table 1: Representative Data from Geometry Optimization of Biphenyl (B1667301) Systems

| Parameter | Method | Basis Set | Result |

| Dihedral Angle (Ψ) | DFT | B3LYP/6-31G(d) | Varies with substitution |

| C-C Bond Length (inter-ring) | DFT | B3LYP/6-31G(d) | ~1.49 Å |

| C=O Bond Length | DFT | B3LYP/6-31G(d) | ~1.20 Å |

| O-C-O Bond Angle | DFT | B3LYP/6-31G(d) | ~125° |

Note: This table presents typical values for biphenyl systems and may vary for 4-biphenylyl methyl carbonate specifically. The data is illustrative of the outputs from geometry optimization calculations.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. malayajournal.orgresearchgate.net For 4-biphenylyl methyl carbonate, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, while the LUMO may be distributed across the biphenyl and carbonate moieties. The HOMO-LUMO gap can be tuned by structural modifications, illustrating how physical organic principles can be used to understand and control the electronic properties of π-conjugated systems. walisongo.ac.id

Table 2: Illustrative Frontier Molecular Orbital Data for a Biphenyl Derivative

| Orbital | Energy (eV) | Description |

| HOMO | -5.2822 | Localized on the biphenyl ring, indicating electron-donating character. |

| LUMO | -1.2715 | Distributed across the biphenyl and functional group, indicating electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | 4.0106 | Indicates the molecule's stability and reactivity. |

Source: The data presented is for a related biphenyl compound and serves as a representative example. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the simple Lewis structure representation. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deuba.ar This method is invaluable for understanding charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net

NBO analysis can quantify the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure reveal the extent of electron delocalization, which is crucial for the stability and reactivity of conjugated systems like 4-biphenylyl methyl carbonate. uni-muenchen.deresearchgate.net The analysis provides insights into the hybridization of atomic orbitals and the polarity of bonds. q-chem.com

Table 3: Example of NBO Analysis Output for a C-O Bond

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ(C-C) | High |

| σ (C-H) | σ(C-O) | Moderate |

Note: This table illustrates the type of information obtained from an NBO analysis, showing the interaction between a lone pair on oxygen and an antibonding orbital of a carbon-carbon bond, indicating hyperconjugation. The values are representative.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.orgchemrxiv.org It maps the electrostatic potential onto the electron density surface of the molecule. wolfram.com Different colors on the MEP surface represent different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. chemrxiv.orgscirp.org These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. chemrxiv.orgscirp.org For 4-biphenylyl methyl carbonate, the MEP surface would likely show negative potential around the carbonyl oxygen of the carbonate group and potentially on the π-system of the biphenyl rings, while positive potential might be found around the hydrogen atoms. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. nih.govaps.org TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. mdpi.comresearchgate.net

By calculating the energies of various singlet and triplet excited states, TD-DFT can be used to simulate the UV-Vis absorption spectrum of a molecule. nih.govresearchgate.net This is particularly useful for understanding the electronic transitions that give rise to the observed spectral features. rsc.org The calculations can help to assign the experimental absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. The inclusion of solvent effects, often through a polarizable continuum model (PCM), can improve the accuracy of the predicted spectra. mdpi.comresearchgate.net

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model and interpretation of the experimental spectra. walisongo.ac.idresearchgate.net

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts of atoms like ¹H and ¹³C. researchgate.netacs.org These predicted shifts can be invaluable in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, especially for complex structures. schrodinger.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. dntb.gov.uamdpi.com

UV-Vis Spectroscopy: As mentioned in the previous section, TD-DFT is used to predict the UV-Vis absorption spectrum. researchgate.net A good agreement between the calculated and experimental spectra provides confidence in the theoretical model and allows for a deeper understanding of the electronic structure of the molecule. walisongo.ac.id

The ability to accurately predict these spectroscopic parameters not only validates the computational approach but also provides a powerful synergy between theoretical and experimental chemistry, leading to a more complete understanding of the properties and behavior of molecules like 4-biphenylyl methyl carbonate. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies employed to correlate the structural features of molecules with their physicochemical properties and reactivity, respectively. researchgate.netacs.org These models are predicated on the principle that the molecular structure, encoded in numerical descriptors, dictates the compound's behavior. researchgate.net While specific QSPR and QSRR investigations focused exclusively on 4-biphenylyl methyl carbonate are not extensively documented in publicly available literature, the principles and applications of these methods can be thoroughly understood by examining studies on structurally analogous biphenyl and carbonate systems.

Detailed Research Findings

Research in this area for compounds related to 4-biphenylyl methyl carbonate often involves the development of mathematical models to predict biological activity or chemical reactivity. For instance, in a study on a series of O-arylcarbamate inhibitors of fatty acid amide hydrolase (FAAH), which are structurally related to 4-biphenylyl methyl carbonate, QSAR analysis revealed a significant correlation between the substituents on the biphenyl ring and the inhibitory potency of the compounds. nih.govacs.org

Specifically, the introduction of small, polar groups at the meta-position of the distal phenyl ring was found to greatly enhance inhibitory activity. nih.gov This suggests that for biphenyl systems, both electronic and steric factors of substituents play a crucial role in their interaction with biological targets. The QSAR models developed in such studies often utilize descriptors related to lipophilicity, electronic effects (like Hammett constants), and steric parameters (like molar refractivity). nih.govnih.gov

In the realm of QSRR, studies on the aminolysis of aryl thiolcarbonates have demonstrated how reaction rates can be quantitatively predicted based on the properties of the amine and the leaving group. acs.org For these reactions, the Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile or leaving group, are a fundamental QSRR tool. acs.org A linear Brønsted plot often suggests a consistent reaction mechanism across the series of reactants. acs.org For the aminolysis of ethyl S-4-X-phenyl thiolcarbonates, the rate-determining step was identified as the breakdown of a tetrahedral intermediate. acs.org

Furthermore, investigations into the reactions of aryl methyl carbonates with nucleophiles have shown that the reactivity is highly dependent on the nature of the substituents on the aryl ring. researchgate.net These studies provide a framework for understanding how the electronic properties of the biphenyl group in 4-biphenylyl methyl carbonate would influence its reactivity towards various nucleophiles.

The following interactive table summarizes findings from a QSAR study on substituted biphenyl derivatives, illustrating the impact of substituents on biological activity.

| Compound Type | Substituent Position | Substituent Type | Effect on Activity | Reference |

| O-Biphenyl Carbamates | meta | Small, polar groups | Increased potency | nih.gov |

| O-Biphenyl Carbamates | para | Various groups | Generally decreased potency | acs.org |

| Imidazol-1-yl-methyl substituted biphenyls | 3'-/4'-position | Hydrophilic substituents | Important for high activity | nih.gov |

This next table presents a conceptual QSRR relationship for the hydrolysis of a generic aryl methyl carbonate, based on principles from related studies. The reactivity would be expected to correlate with the electronic properties of the substituent on the aryl ring.

| Substituent on Aryl Ring | Electronic Effect | Predicted Relative Rate of Hydrolysis |

| Electron-donating group | Destabilizes negative charge on leaving group | Slower |

| No substituent | Baseline | - |

| Electron-withdrawing group | Stabilizes negative charge on leaving group | Faster |

These examples from related biphenyl and carbonate systems demonstrate the power of QSPR and QSRR to provide predictive models and mechanistic insights, which are applicable to understanding the properties and reactivity of 4-biphenylyl methyl carbonate.

Chemical Transformations and Advanced Derivatization Studies

Reactions of the Carbonate Moiety within 4-Biphenylyl Methyl Carbonate

The carbonate group in 4-biphenylyl methyl carbonate is susceptible to nucleophilic attack, leading to transesterification, hydrolysis, and decarboxylation reactions.

Transesterification, or alcoholysis, is a key reaction of carbonates, involving the exchange of the alkoxy group with another alcohol. nih.gov In the context of 4-biphenylyl methyl carbonate, this reaction can be catalyzed by both acids and bases. The process is particularly relevant in the synthesis of various dialkyl carbonates and can be influenced by the nature of the alcohol and the catalyst used. niscpr.res.inresearchgate.net For instance, the transesterification of dimethyl carbonate with ethanol (B145695) can yield diethyl carbonate and methyl ethyl carbonate, and similar principles apply to aryl methyl carbonates. rsc.org

Metal-free catalysts, such as tetramethylammonium (B1211777) methyl carbonate, have been shown to be effective for the transesterification of various esters and alcohols. rsc.org This approach is notable for its chemoselectivity and scalability. Additionally, hydrotalcites, such as Mg-Al-CO3, have been investigated as solid base catalysts for the transesterification of cyclic carbonates with methanol (B129727), demonstrating high conversion and selectivity under optimized conditions. niscpr.res.in The use of co-solvents can also influence the rate of transesterification reactions. whiterose.ac.uk

Table 1: Examples of Catalysts and Conditions for Transesterification Reactions

| Catalyst Type | Example Catalyst | Reaction Conditions | Application | Reference |

| Metal-Free | Tetramethylammonium methyl carbonate | Common organic solvents, ≤110 °C | Transesterification of various esters and alcohols | rsc.org |

| Solid Base | Mg-Al-CO3 hydrotalcite | Atmospheric pressure, optimized temperature | Transesterification of propylene (B89431) carbonate with methanol | niscpr.res.in |

| Homogeneous Base | Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3) | 323 K, with or without co-solvents | Transesterification of sunflower oil for biodiesel production | whiterose.ac.uk |

The hydrolysis of 4-biphenylyl methyl carbonate would lead to the formation of 4-hydroxybiphenyl, methanol, and carbon dioxide. The stability of aryl carbonates towards hydrolysis can vary compared to other carbonate analogs. Lipase-catalyzed chemoselective ester hydrolysis has been employed for the synthesis of unsymmetric biphenyl (B1667301) esters, showcasing the potential for controlled hydrolysis under mild, enzymatic conditions. mdpi.com

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org While the direct decarboxylation of aryl carboxylic acids can be challenging, palladium-catalyzed protodecarboxylation offers a milder alternative. nih.gov This process involves two main stages: decarboxylative palladation to form an aryl palladium intermediate, followed by protonation of this intermediate. nih.gov The mechanism is thought to proceed through an intramolecular electrophilic palladation pathway. nih.gov Other methods for aromatic decarboxylation include heating with strong protic acids or using copper catalysts, though these often require harsh conditions. nih.gov

Table 2: Comparison of Aromatic Decarboxylation Methods

| Method | Catalyst/Reagent | Conditions | Key Features | Reference |

| Palladium-Catalyzed Protodecarboxylation | Pd(O2CCF3)2 | Milder conditions (e.g., 90 °C) | High yield, avoids racemization in chiral biaryls | nih.gov |

| Classical Acid-Catalyzed | Strong protic acid | High temperatures (≥100 °C) | Generally limited to electron-rich systems | nih.gov |

| Copper-Catalyzed | Copper catalyst and quinoline | High temperatures | Stabilizes the resulting anion upon CO2 loss | nih.gov |

| Silver-Catalyzed | Silver salts | High temperatures (120 °C) | Broad substrate scope | nih.gov |

Derivatization of the Biphenyl Core

The biphenyl scaffold of 4-biphenylyl methyl carbonate is amenable to a range of derivatization reactions, enabling the synthesis of structurally diverse analogs.

The biphenyl system, like benzene (B151609), undergoes electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. rsc.orgpearson.compressbooks.pub Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.pubminia.edu.eg The reactivity and regioselectivity of these substitutions are influenced by the electronic properties of the existing substituents on the biphenyl rings. youtube.com

The formation of a sigma complex, or arenium ion, is a key intermediate in EAS reactions. pressbooks.pubminia.edu.eg The stability of this intermediate affects the reaction rate. Aromatic compounds are generally less reactive than alkenes in electrophilic additions due to the high activation energy required to disrupt the aromatic system. minia.edu.eg For instance, the Friedel-Crafts acylation of biphenyl with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to the formation of ketone derivatives. rsc.org

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds in aromatic systems, including biphenyls. nih.govnih.govresearchgate.net This strategy allows for the introduction of various functional groups at specific positions, often guided by a directing group. nih.govnih.gov Nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported, providing a versatile method for modifying the biphenyl core. nih.govnih.gov The nitrile group can subsequently be converted into other useful functionalities like amines, acids, or amides. nih.govnih.gov

Computational studies have shown that a ligand-containing Pd-Ag heterodimeric transition state can favor remote meta-selectivity in these reactions. nih.govnih.gov The development of specialized ligands, such as substituted 2-pyridones, has been crucial for assisting the cleavage of the C-H bond. nih.govnih.gov Palladium-catalyzed C-H functionalization can proceed through different catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways, depending on the specific reaction conditions and substrates. snnu.edu.cn

Table 3: Overview of Palladium-Catalyzed C-H Functionalization of Biphenyls

| Reaction Type | Directing Group | Catalyst System | Key Features | Reference |

| meta-C-H Olefination, Acetoxylation, Iodination | Nitrile | Pd(OAc)2, AgOAc, 2-pyridone ligand | High meta-selectivity, functional group tolerance | nih.govnih.gov |

| para-C-H Olefination, Acetoxylation | Si-containing biphenyl-based template | Palladium catalyst | Overcomes electronic and steric bias to achieve para-selectivity | acs.org |

| Intramolecular Arylation | Various | Pd(0)/phosphine (B1218219) or Pd(II) catalysts | Synthesis of fused polycyclic systems | nih.gov |

A variety of structurally modified biphenyl carbonate analogs can be synthesized through different chemical strategies. For example, cholesterol-functionalized azo-based biphenyl liquid crystals with a carbonate linkage have been prepared. tandfonline.comtandfonline.com The synthesis involves the reaction of an appropriate 4'- (4-n-alkoxyphenyl) diazenyl-1,1'-biphenyl-4''-ol with cholesteryl chloroformate. tandfonline.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing the biphenyl core itself, which can then be further functionalized. rsc.orgnih.govnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org By choosing appropriately substituted starting materials, a wide range of biphenyl derivatives can be accessed. For instance, O-biphenyl-3-yl carbamates have been synthesized starting from Suzuki cross-coupling reactions to build the biphenyl scaffold, followed by carbamoylation. nih.gov Similarly, various biphenyl derivatives have been prepared for applications in medicinal chemistry, often employing multi-step synthetic sequences that may include Suzuki coupling, functional group interconversions, and final derivatization steps. nih.govacs.orgchalcogen.ro

Applications in Advanced Organic Synthesis and Functional Materials

4-Biphenylyl Methyl Carbonate as a Key Intermediate in Multi-Step Syntheses

4-Biphenylyl methyl carbonate is a valuable intermediate in multi-step synthetic routes. savemyexams.comsavemyexams.com The biphenyl (B1667301) structure is a common feature in many active pharmaceutical ingredients (APIs), such as the antihypertensive drug valsartan (B143634). d-nb.info The synthesis of such complex molecules often involves a series of reactions where the biphenyl scaffold is introduced and subsequently modified. d-nb.info For instance, the synthesis of valsartan precursors has been achieved through a multi-step continuous flow process involving N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis. d-nb.info The biphenyl unit plays a critical role in the oral bioavailability and binding of the API to its biological target. d-nb.info

The versatility of the biphenyl group allows for various chemical transformations. For example, biphenyl derivatives can undergo oxidation to form nitro compounds or reduction to yield amine derivatives. They can also participate in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity makes 4-biphenylyl methyl carbonate and related compounds essential starting materials in the construction of complex molecular frameworks.

Utilization as a Building Block for Complex Organic Molecules

The term "building block" in organic synthesis refers to a fundamental chemical unit that can be readily incorporated into a larger, more complex molecule. cymitquimica.comaablocks.com 4-Biphenylyl methyl carbonate, with its reactive carbonate group and stable biphenyl core, is an excellent example of such a building block. The biphenyl scaffold itself is present in numerous biologically active natural products, including vancomycin (B549263) and arylomycin A. rsc.org

The synthesis of complex organic molecules often relies on the strategic assembly of various building blocks. cymitquimica.com The biphenyl unit, due to its specific electronic and steric properties, is often a key component in the design of new pharmaceuticals and agrochemicals. rsc.org For example, substituted biphenyl derivatives are used in the preparation of compounds with potential anti-inflammatory and antiallergic activities. epo.org The ability to introduce diverse substituents onto the biphenyl rings allows for the fine-tuning of the molecule's properties.

Integration into Polymeric Materials and Liquid Crystal Systems

The rigid and planar structure of the biphenyl moiety makes it a suitable component for the construction of polymeric materials and liquid crystals. researchgate.net Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. tcichemicals.com Liquid crystal polymers (LCPs) combine the properties of liquid crystals with the flexibility and processability of polymers. researchgate.net

Biphenyl derivatives are commonly used as mesogens, the rigid core units that align to form the liquid crystalline phase. mdpi.com These LCPs can be classified as main-chain, side-chain, or a combination of both, depending on the position of the mesogen within the polymer structure. mdpi.com For example, polycarbonates exhibiting anisotropic properties in the melt have been synthesized by the transesterification of diphenyl carbonate with 4,4'-dihydroxybiphenyl (B160632) and 4,4'-dihydroxydiphenyl ether. google.com These materials can form high-strength fibers from the melt. google.com The incorporation of biphenyl units into polymer backbones can lead to materials with enhanced thermal stability and mechanical properties.

Exploration as Precursors for Novel Biphenyl Derivatives

4-Biphenylyl methyl carbonate serves as a starting point for the synthesis of a vast array of novel biphenyl derivatives with diverse functionalities. The reactivity of the carbonate group allows for its conversion into other functional groups, while the biphenyl core can be further modified through various aromatic substitution reactions.

For instance, Friedel-Crafts acylation of biphenyl can lead to ketone derivatives, which are valuable intermediates in organic synthesis. acs.org Furthermore, the development of new catalytic methods, such as palladium-catalyzed cross-coupling reactions, has significantly expanded the toolbox for creating selectively substituted biphenyls. researchgate.netgoogle.com These reactions allow for the precise introduction of functional groups at specific positions on the biphenyl rings, leading to the creation of molecules with tailored properties for applications in medicinal chemistry and materials science. researchgate.net The synthesis of flurbiprofen (B1673479) derivatives, for example, starts with the modification of the biphenyl scaffold to introduce new functionalities with potential anti-inflammatory activity. researchgate.net

Role in Chiral Synthesis and Asymmetric Transformations

Chiral amines and other enantiomerically pure compounds are crucial building blocks in the pharmaceutical industry. acs.org Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is a key area of research. sigmaaldrich.com While direct information on the use of 4-biphenylyl methyl carbonate in chiral synthesis is limited, the broader class of biphenyl derivatives plays a role in asymmetric transformations.

Chiral ligands are often employed in transition metal-catalyzed asymmetric reactions to induce stereoselectivity. sigmaaldrich.com The biphenyl scaffold, with its rigid structure, can be a component of these chiral ligands. For example, chiral guanidines containing a biphenyl moiety have been explored as catalysts in asymmetric transformations. researchgate.net Additionally, chiral sulfinyl compounds, which are important in asymmetric synthesis, can be prepared using methods that may involve biphenyl-containing starting materials or intermediates. acs.org The development of new catalytic systems for asymmetric hydrogenation and other transformations often relies on the design of novel chiral ligands, where the biphenyl unit can provide a rigid and well-defined structural framework. acs.org

Q & A

Q. What are the recommended synthetic methodologies for 4-biphenylyl methyl carbonate, and how do reaction conditions influence yield?

4-Biphenylyl methyl carbonate can be synthesized via carbonate-protecting group strategies. For example, 2-(4-biphenylyl)-prop-2-yl 4′-methoxycarbonylphenyl carbonate is used to introduce acid-labile BPOC-amino protecting groups in peptide synthesis. This reaction typically employs dimethylformamide (DMF) at 50°C for 4 hours, yielding >60% under optimized conditions . Reaction parameters like solvent polarity, temperature, and catalyst selection (e.g., Lewis acids) critically affect regioselectivity and purity.

Q. How can researchers characterize the purity and structural integrity of 4-biphenylyl methyl carbonate?

Key techniques include:

- NMR spectroscopy : To confirm biphenyl and carbonate functional groups.

- HPLC : For purity assessment, especially when synthesizing derivatives for biological studies.

- Melting point analysis : Cross-referencing with literature values (e.g., biphenyl derivatives like 4-biphenylboronic acid melt at 232–245°C ).

- Mass spectrometry : To verify molecular weight (e.g., C₁₉H₁₆O₃ for related esters ).

Q. What are the stability considerations for 4-biphenylyl methyl carbonate under varying experimental conditions?

The compound’s ester/carbonate bonds are susceptible to hydrolysis under acidic or basic conditions. Stability studies should monitor degradation via pH-controlled kinetic experiments. Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents . Storage at –20°C in inert atmospheres is recommended for long-term preservation.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in synthetic pathways for biphenyl derivatives?

For biphenyl intermediates, conflicting data may arise from competing reaction mechanisms (e.g., Friedel-Crafts acylation vs. Heck coupling). For example:

- Friedel-Crafts : Uses AlCl₃ catalysts but may yield regioisomers .

- Heck coupling : Pd-catalyzed cross-coupling in supercritical CO₂-expanded solvents improves selectivity for 4-substituted biphenyls .

Advanced techniques like in situ IR spectroscopy or DFT calculations can identify intermediates and optimize pathways .

Q. What strategies address discrepancies in purity assessments for biphenyl-based carbonates?

Discrepancies in melting points or chromatographic retention times may stem from residual solvents or regioisomers. Solutions include:

Q. How do catalytic systems influence the scalability of biphenyl carbonate synthesis?

Continuous-flow reactors with supercritical CO₂ enhance mass transfer and reduce side reactions in Heck coupling, achieving >80% yield for biphenyl precursors . Catalyst recycling (e.g., immobilized Pd) and solvent selection (e.g., dimethyl carbonate as a green alternative) are critical for industrial translation .

Q. What are the degradation pathways of 4-biphenylyl methyl carbonate in biological systems?

Hydrolysis of the carbonate group generates 4-biphenylyl methanol and CO₂. In vitro studies using liver microsomes or esterase enzymes can model metabolic breakdown. LC-MS/MS tracks metabolites, while toxicity assays (e.g., Ames test) assess mutagenic potential .

Q. How can researchers probe the interaction of 4-biphenylyl methyl carbonate with biological targets?

Hypoxia-inducible factor (HIF) inhibitors, which share structural similarities with biphenyl esters, are studied via:

- Molecular docking : To predict binding to HIF-1α’s PAS-B domain.

- Surface plasmon resonance (SPR) : For real-time affinity measurements .

- Cellular assays : Monitoring hypoxia-responsive element (HRE) activity in reporter gene systems.

Methodological and Safety Considerations

Q. What analytical workflows validate biphenyl carbonate derivatives in complex matrices?

Q. What safety protocols are critical for handling biphenyl derivatives?

- Personal protective equipment (PPE) : Gloves, masks, and fume hoods to avoid dermal/oral exposure .

- Waste disposal : Biphenyl sulfonyl chlorides (e.g., 4-biphenylsulfonyl chloride) require neutralization before disposal due to reactivity .

- Toxicological screening : EPA guidelines recommend dose-response assessments for chronic exposure risks .

Data Gaps and Future Directions

- Structure-activity relationships (SAR) : Systematic modification of the biphenyl core (e.g., trifluoromethyl substitution ) to enhance bioactivity.

- Green chemistry : Substituting DMF with ionic liquids or scCO₂ to improve sustainability .

- Computational modeling : Machine learning to predict reaction outcomes and optimize catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。